ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate
CAS No.: 186340-03-4
Cat. No.: VC21283098
Molecular Formula: C13H12N4O2S
Molecular Weight: 288.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 186340-03-4 |
|---|---|
| Molecular Formula | C13H12N4O2S |
| Molecular Weight | 288.33 g/mol |
| IUPAC Name | ethyl 5-amino-1-(1,3-benzothiazol-2-yl)pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C13H12N4O2S/c1-2-19-12(18)8-7-15-17(11(8)14)13-16-9-5-3-4-6-10(9)20-13/h3-7H,2,14H2,1H3 |
| Standard InChI Key | LIEMNSUQOUBJOG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N(N=C1)C2=NC3=CC=CC=C3S2)N |
| Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C2=NC3=CC=CC=C3S2)N |
Introduction
Chemical Identity and Structure
Ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate, with the CAS Registry Number 186340-03-4, possesses a complex molecular structure featuring multiple nitrogen-containing heterocycles. The compound has a molecular formula of C₁₃H₁₂N₄O₂S and a molecular weight of 288.33 g/mol . Its structure consists of a pyrazole ring with an amino group at the 5-position and an ethyl carboxylate at the 4-position, with the nitrogen at the 1-position connected to a benzothiazole ring system.
Identification Parameters
The compound is characterized by several identification parameters that distinguish it from related structures. These parameters are essential for analytical identification and quality control.
The compound also appears in chemical databases under several synonyms, including 2-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-1,3-benzothiazole and ethyl 2-(1,3-benzothiazol-2-yl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate .
Physical and Chemical Properties
The physical and chemical properties of ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate significantly influence its reactivity, stability, and potential applications in chemical synthesis and pharmaceutical development.
Key Physical Properties
Although specific experimental data on physical properties appears limited in the literature, computational and predicted properties provide valuable insights into the compound's characteristics.
Reactivity and Chemical Behavior
The compound features several reactive functional groups that enable its participation in various chemical transformations. The amino group at the 5-position of the pyrazole ring serves as a nucleophilic center, potentially participating in acylation, alkylation, and condensation reactions. The ethyl carboxylate group can undergo hydrolysis, transesterification, and reduction reactions, providing routes to derivative compounds with modified properties.
The benzothiazole moiety contributes to the compound's aromatic character and may participate in electrophilic aromatic substitution reactions under specific conditions. The heterocyclic nitrogen atoms can act as nucleophiles or coordinate with metal ions, potentially leading to applications in coordination chemistry and catalysis.
Structural Variations and Analogs
Ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate belongs to a broader family of 5-aminopyrazole derivatives, many of which exhibit significant biological activities. Understanding the relationships between structural variations and properties is essential for structure-activity relationship studies.
Related Compounds
Several structurally related compounds appear in the literature, differing in the substituent at the 1-position of the pyrazole ring or the ester group at the 4-position:
These structural variations significantly influence the physical, chemical, and biological properties of the compounds, offering opportunities for fine-tuning desired characteristics.
Applications and Research Significance
Ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate has emerged as a valuable compound in organic synthesis and pharmaceutical research. Its specific applications derive from its structural features and the broader applications of related aminopyrazole derivatives.
Synthetic Applications
The compound serves as a valuable building block in organic synthesis. Key functional groups that enable its synthetic utility include:
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The 5-amino group, which can participate in condensation reactions
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The carboxylate functionality, which can undergo various transformations
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The heterocyclic nitrogen atoms, which can act as nucleophiles
These features make the compound useful for constructing more complex heterocyclic systems with potential applications in medicinal chemistry and materials science.
| Supplier | Product Information | Available Sizes |
|---|---|---|
| Apollo Scientific | OR0231 | 500 mg, 1 g |
| AK Scientific | 6264AD | 5 g |
| American Custom Chemicals Corporation | CHM0003578 | 1 g, 2.5 g, 5 g |
| Chemenu | CM331135 | 100 mg, 250 mg |
Quality and Characterization
Commercial samples of the compound are typically characterized by analytical methods including:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
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Mass spectrometry
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Elemental analysis
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High-Performance Liquid Chromatography (HPLC)
These analytical methods ensure the identity, purity, and quality of the compound for research purposes. Researchers should request and review certificates of analysis when obtaining the compound for sensitive applications.
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